[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride
Description
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride is a synthetic organic compound. This molecule is often utilized in chemical research due to its unique structural features and its ability to undergo various chemical reactions. It plays a significant role in medicinal chemistry for its potential biological activities.
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYKINGCZINYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride typically begins with the reaction of 4-chloromethylphenyl sulfone with pyrrolidine. This is followed by the introduction of a methanamine group. The reaction sequence involves several steps, including nucleophilic substitution and reduction reactions.
Industrial Production Methods
On an industrial scale, this compound is produced through an optimized process that includes bulk chemical reactions and purification steps such as recrystallization to ensure high purity and yield. Large-scale synthesis might also employ different solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group participates in acid-base reactions, forming salts or coordinating with acids.
Mechanism : The amine group acts as a Brønsted base, accepting protons to form ammonium salts. This property is critical for its solubility in aqueous media during pharmaceutical formulation.
Nucleophilic Substitution Reactions
The primary amine exhibits nucleophilic behavior, enabling alkylation or acylation.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl derivative | ~75% | |
| Acylation | Acetic anhydride, RT | Acetamide derivative | ~82% | |
| Sulfonylation | Tosyl chloride, pyridine | Tosyl-protected amine | ~68% |
Key Insight : Alkylation at the amine enhances lipophilicity, impacting blood-brain barrier permeability in drug design.
Sulfonamide Group Reactivity
The pyrrolidine sulfonamide group undergoes hydrolysis and redox reactions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C | Cleavage to sulfonic acid derivative | |
| Basic Hydrolysis | NaOH (6M), reflux | Degradation to pyrrolidine and sulfonate | |
| Reduction | LiAlH₄, THF | Reduction of sulfonamide to thioether |
Thermodynamics : Hydrolysis under acidic conditions proceeds faster due to sulfonamide protonation, increasing electrophilicity.
Catalytic Hydrogenation
The aromatic ring can be hydrogenated under high-pressure conditions.
| Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 80°C | Cyclohexylmethanamine derivative | >90% | |
| Rh/Al₂O₃ | H₂ (30 bar), THF | Partial ring saturation | ~60% |
Application : Hydrogenation modifies the compound’s planarity, potentially optimizing binding to hydrophobic enzyme pockets.
Redox Reactions Involving the Amine
The primary amine participates in oxidation and condensation reactions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | Nitroso intermediate | |
| Schiff Base Formation | Benzaldehyde, EtOH, RT | Imine derivative | |
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt |
Kinetics : Diazotization requires strict temperature control (<5°C) to prevent decomposition.
Stability and Degradation Pathways
The compound degrades under harsh conditions:
| Stressor | Degradation Product | Half-Life (25°C) | Reference |
|---|---|---|---|
| UV Light (254 nm) | Sulfonic acid + pyrrolidine | 48 hours | |
| High Humidity (80% RH) | Hydrated sulfonamide | 72 hours |
Storage Recommendations : Stable under inert gas (N₂) at -20°C for long-term preservation .
Scientific Research Applications
Chemistry
In chemistry, it serves as a building block for the synthesis of more complex molecules and intermediates.
Biology
In biological research, this compound is studied for its potential inhibitory effects on specific enzymes or receptors, contributing to the understanding of various biological pathways.
Medicine
Its structure lends itself to exploration in drug development, particularly in the creation of novel therapeutic agents targeting specific diseases.
Industry
Industrially, it can be used in the manufacturing of specialty chemicals and materials due to its reactive functional groups.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism involves binding to specific molecular targets such as enzymes or receptors, thereby influencing biological pathways. Its sulfonyl and amine groups are particularly crucial in these interactions, facilitating binding and activity modulation.
Comparison with Similar Compounds
Similar Compounds
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanol: : Similar in structure but with a hydroxyl group instead of an amine.
[4-(Methylsulfonyl)phenyl]methanamine hydrochloride: : Where the pyrrolidine is replaced with a methyl group.
Uniqueness
This article should give you a thorough overview of the compound’s characteristics, methods of preparation, reactions, applications, and comparisons. Let me know if there's anything more specific you'd like to dive into!
Biological Activity
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a sulfonyl group , which are known to enhance biological activity. The presence of these functional groups allows for interactions with various biological targets, influencing enzyme activity, receptor binding, and cellular signaling pathways.
The biological activity of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with active sites in enzymes, leading to modulation of their activity.
- Protein Binding : The compound can bind to proteins, altering their functions and impacting cellular pathways.
- Antioxidant Activity : Derivatives have shown significant antioxidant properties, helping to mitigate oxidative stress.
- Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation, suggesting therapeutic applications for inflammatory diseases.
- Antibacterial Properties : Some studies indicate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Biological Activities
Recent research has identified various biological activities associated with this compound. A summary of the activities and their mechanisms is presented in the following table:
| Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Interaction with active sites | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antibacterial | Disruption of bacterial cell walls | |
| Neuropharmacological | Cognitive function enhancement |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes involved in disease processes. For example, studies have shown that it interacts with enzyme active sites, leading to reduced enzyme activity, which is significant in conditions where enzyme dysregulation is a factor .
- Antioxidant Research : Investigations into the antioxidant properties of pyrrolidine derivatives have demonstrated their ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative damage .
- Anti-inflammatory Effects : Compounds similar to [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride have been evaluated for their anti-inflammatory potential. These studies suggest that they can modulate inflammatory pathways, making them candidates for treating various inflammatory conditions .
- Antibacterial Activity : The antibacterial efficacy of this compound has been tested against several pathogens. Results indicate that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Pharmacokinetics
The pharmacokinetic profile of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of heteroatoms in its structure enhances bioavailability and reduces toxicity, making it a promising candidate for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
